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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the positional isomers of 2,3-

dihydrobenzofuran-carbaldehyde, specifically focusing on the 4-, 5-, 6-, and 7-carbaldehyde

isomers. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry,

appearing in numerous biologically active natural products and synthetic compounds.[1] The

position of the carbaldehyde group on the benzofuran ring is expected to significantly influence

the physicochemical properties, reactivity, and biological activity of these isomers, making a

comparative analysis crucial for applications in drug design and organic synthesis.

While direct comparative studies on all positional isomers are limited in the available literature,

this guide consolidates known data and provides extrapolated insights based on structure-

activity relationships of similar benzofuran derivatives.

Physicochemical Properties
The position of the aldehyde group influences the electronic distribution and intermolecular

interactions, leading to variations in physical properties such as boiling point and density. A

summary of available and predicted data is presented below.
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Isomer
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/mL)

2,3-

Dihydrobenzo

furan-4-

carbaldehyde

209256-42-8 C₉H₈O₂ 148.16 Not available Not available

2,3-

Dihydrobenzo

furan-5-

carbaldehyde

55745-70-5 C₉H₈O₂ 148.16
88-89 / 0.1

mmHg
1.177

2,3-

Dihydrobenzo

furan-6-

carbaldehyde

149643-94-1 C₉H₈O₂ 148.16 Not available Not available

2,3-

Dihydrobenzo

furan-7-

carbaldehyde

196799-45-8 C₉H₈O₂ 148.16 Not available Not available

Spectroscopic Analysis
The substitution pattern on the aromatic ring significantly affects the chemical shifts in Nuclear

Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR)

spectroscopy. These differences provide a reliable method for isomer differentiation.

Expected ¹H NMR Spectral Features:

The primary distinguishing features in the ¹H NMR spectra of these isomers will be the splitting

patterns and chemical shifts of the aromatic protons.

4-carbaldehyde isomer: Expect a complex multiplet for the three aromatic protons.

5-carbaldehyde isomer: Expect a characteristic ABC pattern for the aromatic protons.
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6-carbaldehyde isomer: Expect an AX or AB system for the two adjacent aromatic protons

and a singlet for the isolated proton.

7-carbaldehyde isomer: Expect a multiplet for the three aromatic protons, with the proton

ortho to the aldehyde group being the most deshielded.

Expected ¹³C NMR Spectral Features:

The chemical shift of the carbonyl carbon and the aromatic carbons will vary depending on the

isomer. The carbon ortho to the aldehyde group will experience the most significant downfield

shift.

Expected IR Spectral Features:

All isomers will exhibit a characteristic C=O stretching frequency for the aldehyde group,

typically in the range of 1680-1700 cm⁻¹. The exact position may vary slightly due to the

electronic effects of the substituent position.

Synthesis and Reactivity
The synthesis of these isomers often involves the formylation of the 2,3-dihydrobenzofuran

core. The position of formylation is directed by the inherent electronic properties of the

benzofuran ring and the choice of formylating agent and reaction conditions.

The aldehyde functionality in these isomers serves as a versatile handle for a variety of

chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming

reactions, making them valuable intermediates in the synthesis of more complex molecules.[2]

For instance, they can undergo Knoevenagel condensation with active methylene compounds

to yield various derivatives.[3]

Experimental Protocols
Synthesis of 2,3-Dihydrobenzofuran-5-carbaldehyde:

A common method for the synthesis of the 5-carbaldehyde isomer involves the Vilsmeier-

Haack reaction on 2,3-dihydrobenzofuran.
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Materials: 2,3-dihydrobenzofuran, phosphoryl chloride (POCl₃), N,N-dimethylformamide

(DMF), ice bath, sodium acetate, water, dichloromethane.

Procedure:

Cool a solution of DMF in dichloromethane in an ice bath.

Slowly add POCl₃ to the cooled solution while maintaining the temperature below 10 °C.

Stir the mixture for 30 minutes to form the Vilsmeier reagent.

Add 2,3-dihydrobenzofuran dropwise to the Vilsmeier reagent.

Allow the reaction to warm to room temperature and stir for several hours.

Pour the reaction mixture into a solution of sodium acetate in ice water.

Extract the product with dichloromethane.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or distillation.

The synthesis of the other isomers can be achieved through various methods, including the

Duff reaction or by using protected hydroxymethyl precursors followed by oxidation.

Biological Activity and Potential Applications
Benzofuran and its derivatives are known to exhibit a wide range of pharmacological activities,

including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5] The

specific biological effects are highly dependent on the substitution pattern on the benzofuran

scaffold.

Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been investigated as potent

inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.[3]

[6] This suggests that the 7-substituted isomers of 2,3-dihydrobenzofuran-carbaldehyde could

be valuable starting materials for the synthesis of novel PARP-1 inhibitors.
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The logical workflow for investigating the potential of these isomers in drug discovery is

outlined below.

Isomer Synthesis & Characterization

Biological Screening

Lead Optimization

Signaling Pathway Analysis

4-Carbaldehyde Isomer

Anticancer Assays Antioxidant AssaysAntimicrobial Assays

5-Carbaldehyde Isomer 6-Carbaldehyde Isomer 7-Carbaldehyde Isomer

Structure-Activity
Relationship (SAR) Studies

ADMET Profiling

Target Identification &
Pathway Elucidation

Click to download full resolution via product page

Drug discovery workflow for 2,3-dihydrobenzofuran-carbaldehyde isomers.

Conclusion
The positional isomers of 2,3-dihydrobenzofuran-carbaldehyde represent a promising yet

underexplored area for research and development. Their structural diversity offers a platform

for the synthesis of novel compounds with potentially unique biological activities. This guide

highlights the need for further systematic investigation into the synthesis, characterization, and

biological evaluation of all four isomers to fully unlock their potential in medicinal chemistry and
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materials science. The provided data and protocols serve as a foundational resource for

researchers embarking on studies of these versatile building blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b050890?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7288127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7288127/
https://www.smolecule.com/products/s777025
https://pmc.ncbi.nlm.nih.gov/articles/PMC4094269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4094269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4094269/
https://www.benchchem.com/pdf/A_Comparative_Biological_Evaluation_of_7_Hydroxybenzofuran_4_carbaldehyde_and_Its_Isomers_An_Insight_into_Structure_Activity_Relationships.pdf
https://pubmed.ncbi.nlm.nih.gov/25953156/
https://pubmed.ncbi.nlm.nih.gov/25953156/
https://pubmed.ncbi.nlm.nih.gov/25953156/
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/2,3-dihydrobenzofurans.shtm
https://www.benchchem.com/product/b050890#comparative-analysis-of-2-3-dihydrobenzofuran-4-carbaldehyde-isomers
https://www.benchchem.com/product/b050890#comparative-analysis-of-2-3-dihydrobenzofuran-4-carbaldehyde-isomers
https://www.benchchem.com/product/b050890#comparative-analysis-of-2-3-dihydrobenzofuran-4-carbaldehyde-isomers
https://www.benchchem.com/product/b050890#comparative-analysis-of-2-3-dihydrobenzofuran-4-carbaldehyde-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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